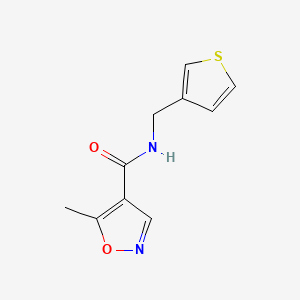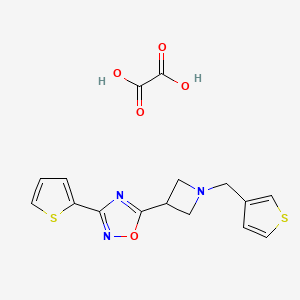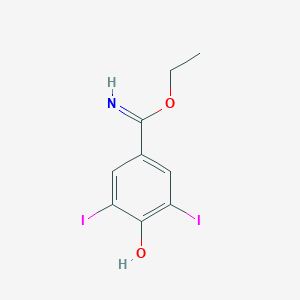![molecular formula C22H16ClN3S2 B2787284 4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide CAS No. 860609-55-8](/img/structure/B2787284.png)
4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide, commonly referred to as 4-CPS, is a novel organic compound with a wide range of potential applications in scientific research. 4-CPS is a highly versatile compound, with the ability to be synthesized in a variety of ways and used in many different types of experiments.
Applications De Recherche Scientifique
4-CPS has a wide range of potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a fluorescent dye for the detection of metal ions, and as a catalyst in organic reactions. It has also been used as an inhibitor of enzymes, and as a fluorescent probe for the detection of proteins.
Mécanisme D'action
The mechanism of action of 4-CPS is not well understood. However, it is believed that the compound binds to metal ions, such as zinc, and forms a coordination complex. This coordination complex is believed to be responsible for the inhibition of enzymes and the detection of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPS are not well understood. However, it is believed that the compound has a low toxicity and is not known to cause any adverse effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-CPS in lab experiments is its versatility. It can be used in a variety of experiments, including coordination chemistry, enzyme inhibition, and fluorescent detection of proteins. Its stability and low toxicity make it an ideal compound for use in lab experiments. However, the compound does have some limitations. It is not very soluble in water, and it is not very stable in the presence of light or oxygen.
Orientations Futures
There are many potential future directions for the use of 4-CPS in scientific research. It could be used in the development of new drugs, as a fluorescent probe for the detection of other molecules, or as a catalyst for organic reactions. It could also be used in the development of new fluorescent dyes for the detection of metal ions or proteins. Additionally, it could be used in the development of new coordination complexes or in the study of enzyme inhibition.
Méthodes De Synthèse
4-CPS can be synthesized from a variety of starting materials, including 4-chlorobenzaldehyde, 4-chlorophenylsulfanylhydrazine, 4-pyridinecarboxaldehyde, and 4-pyrimidinecarboxaldehyde. The most common method of synthesis involves the reaction of 4-chlorobenzaldehyde and 4-chlorophenylsulfanylhydrazine in a solvent such as methanol or ethanol, followed by the addition of 4-pyridinecarboxaldehyde and 4-pyrimidinecarboxaldehyde. This reaction produces 4-CPS in a yield of 85-90%.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3S2/c23-17-6-8-19(9-7-17)27-15-18-14-21(28-20-4-2-1-3-5-20)26-22(25-18)16-10-12-24-13-11-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOANVOFQNYUIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787205.png)
![N-(2,4-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787206.png)
![N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2787207.png)
![4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2787208.png)
![3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2787209.png)

![1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2787217.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2787219.png)


![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787223.png)
